molecular formula C17H14O3 B14231846 3-(2,5-Dihydroxyphenyl)-2-phenylcyclopent-2-en-1-one CAS No. 484013-92-5

3-(2,5-Dihydroxyphenyl)-2-phenylcyclopent-2-en-1-one

Katalognummer: B14231846
CAS-Nummer: 484013-92-5
Molekulargewicht: 266.29 g/mol
InChI-Schlüssel: HLACFEIRDJWWLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,5-Dihydroxyphenyl)-2-phenylcyclopent-2-en-1-one is an organic compound characterized by a cyclopentenone ring substituted with phenyl and dihydroxyphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dihydroxyphenyl)-2-phenylcyclopent-2-en-1-one typically involves the condensation of 2,5-dihydroxybenzaldehyde with acetophenone under basic conditions, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,5-Dihydroxyphenyl)-2-phenylcyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or dihydroxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted phenyl or dihydroxyphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2,5-Dihydroxyphenyl)-2-phenylcyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2,5-Dihydroxyphenyl)-2-phenylcyclopent-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s dihydroxyphenyl groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, its structural features allow it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,5-Dihydroxyphenyl acetate
  • Methyl 2,5-dihydroxyphenylacetate
  • Ethyl 2,5-dihydroxyphenylacetate

Uniqueness

3-(2,5-Dihydroxyphenyl)-2-phenylcyclopent-2-en-1-one is unique due to its cyclopentenone ring structure, which imparts distinct chemical and biological properties compared to other similar compounds

Eigenschaften

CAS-Nummer

484013-92-5

Molekularformel

C17H14O3

Molekulargewicht

266.29 g/mol

IUPAC-Name

3-(2,5-dihydroxyphenyl)-2-phenylcyclopent-2-en-1-one

InChI

InChI=1S/C17H14O3/c18-12-6-8-15(19)14(10-12)13-7-9-16(20)17(13)11-4-2-1-3-5-11/h1-6,8,10,18-19H,7,9H2

InChI-Schlüssel

HLACFEIRDJWWLQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)C(=C1C2=C(C=CC(=C2)O)O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.